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Compound of Interest

Compound Name: 2-Tosylaniline

Cat. No.: B3046227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of

various medicinally important heterocyclic compounds utilizing 2-tosylaniline and its

derivatives as key starting materials. The tosyl group serves as an effective protecting and

activating group, facilitating a range of cyclization strategies.

Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of

biological activities. Palladium-catalyzed reactions of 2-tosylaniline derivatives have emerged

as a powerful tool for the construction of the quinoline scaffold.

Palladium-Catalyzed Synthesis of 2,4-Disubstituted
Quinolines
A versatile method for the synthesis of 2,4-disubstituted quinolines involves the palladium-

catalyzed annulation of anilines with allyl alcohols. The following protocol is adapted for 2-
tosylaniline.

Experimental Protocol:

A mixture of 2-tosylaniline (0.5 mmol), the corresponding allyl alcohol (0.5 mmol), and

Pd(OAc)₂ (10 mol%) in DMSO (2 mL) is stirred in a sealed tube under an oxygen atmosphere
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at 130°C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture

is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data:

Entry
Allyl Alcohol
Substrate

Product Yield (%)

1 Cinnamyl alcohol
2-Phenyl-1-tosyl-1,2-

dihydroquinoline
85

2
4-Methylcinnamyl

alcohol

2-(p-Tolyl)-1-tosyl-1,2-

dihydroquinoline
82

3
4-Chlorocinnamyl

alcohol

2-(4-Chlorophenyl)-1-

tosyl-1,2-

dihydroquinoline

88

4
1-Phenylprop-2-en-1-

ol

4-Methyl-2-phenyl-1-

tosyl-1,2-

dihydroquinoline

75

Logical Relationship Diagram:

2-Tosylaniline +
Allyl Alcohol

Pd(OAc)₂ (10 mol%)
DMSO, 130°C, O₂

2,4-Disubstituted Quinoline
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Caption: Palladium-catalyzed synthesis of quinolines.

Synthesis of Indoles
The indole nucleus is a cornerstone of many natural products and pharmaceuticals. The

intramolecular cyclization of N-tosyl-2-alkynylanilines, readily prepared from 2-tosylaniline,

provides an efficient route to substituted indoles.

Palladium-Catalyzed Intramolecular Cyclization of N-
Tosyl-2-alkynylanilines
This protocol describes the synthesis of N-tosylindoles through a palladium-catalyzed

intramolecular hydroamination of the corresponding N-tosyl-2-alkynylanilines.

Experimental Protocol:

To a solution of N-tosyl-2-alkynylaniline (0.5 mmol) in anhydrous 1,4-dioxane (5 mL) is added

Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is heated to 100°C under a

nitrogen atmosphere for 6-12 hours. The reaction is monitored by TLC. Upon completion, the

solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to yield the N-tosylindole.

Quantitative Data:
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Entry
Alkyne
Substituent (R)

Product
Reaction Time
(h)

Yield (%)

1 Phenyl
2-Phenyl-1-tosyl-

1H-indole
6 92

2 n-Butyl
2-n-Butyl-1-tosyl-

1H-indole
8 85

3 Cyclohexyl
2-Cyclohexyl-1-

tosyl-1H-indole
10 88

4 Trimethylsilyl

2-

(Trimethylsilyl)-1-

tosyl-1H-indole

12 78

Experimental Workflow Diagram:

N-Tosyl-2-alkynylaniline Pd(OAc)₂, PPh₃
1,4-Dioxane, 100°C

1. Intramolecular
Cyclization

2. Purification3. N-Tosylindole4.

Click to download full resolution via product page

Caption: Workflow for N-tosylindole synthesis.

Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and

anticonvulsant properties. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-

aminobenzylamines provides access to this important heterocyclic core.

Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine
Synthesis
This method involves the reaction of an N-tosyl-2-aminobenzylamine derivative with a

propargylic carbonate in the presence of a palladium catalyst.

Experimental Protocol:
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A mixture of the N-tosyl-2-aminobenzylamine derivative (0.2 mmol), the propargylic carbonate

(0.24 mmol), Pd₂(dba)₃·CHCl₃ (0.01 mmol), and PPh₃ (0.04 mmol) in anhydrous THF (2.0 mL)

is stirred at 50°C for the time indicated in the table below. After cooling to room temperature,

the solvent is evaporated under reduced pressure. The residue is purified by column

chromatography on silica gel to give the desired 1,4-benzodiazepine.

Quantitative Data:

Entry
Propargylic
Carbonate

Product Time (h) Yield (%)

1
Phenyl propargyl

carbonate

(Z)-2-

Benzylidene-1,4-

ditosyl-2,3,4,5-

tetrahydro-1H-

benzo[e][1]

[2]diazepine

12 85

2

4-Methoxyphenyl

propargyl

carbonate

(Z)-2-(4-

Methoxybenzylid

ene)-1,4-ditosyl-

2,3,4,5-

tetrahydro-1H-

benzo[e][1]

[2]diazepine

15 71[1]

3

4-Chlorophenyl

propargyl

carbonate

(Z)-2-(4-

Chlorobenzyliden

e)-1,4-ditosyl-

2,3,4,5-

tetrahydro-1H-

benzo[e][1]

[2]diazepine

12 78

Signaling Pathway Diagram:
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Caption: Catalytic cycle for benzodiazepine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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